
1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one is an organic compound characterized by its unique structure, which includes both phenyl and alkyne groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one typically involves the reaction of phenylacetylene with propargyl bromide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions: 1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 1-phenyl-2-(prop-2-yn-1-yl)pent-4-ene or 1-phenyl-2-(prop-2-yn-1-yl)pentane.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one involves its interaction with various molecular targets. The alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery systems . Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
類似化合物との比較
1-Phenyl-4-penten-1-yne: Shares a similar structure but with a different alkyne placement.
4-Prop-2-yn-1-ylphenol: Contains a phenol group instead of a ketone.
4-Pentyn-1-ol: Similar alkyne functionality but with an alcohol group.
Uniqueness: 1-Phenyl-2-(prop-2-yn-1-yl)pent-4-yn-1-one is unique due to its combination of phenyl and alkyne groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and participate in click chemistry makes it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
189027-06-3 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC名 |
1-phenyl-2-prop-2-ynylpent-4-yn-1-one |
InChI |
InChI=1S/C14H12O/c1-3-8-12(9-4-2)14(15)13-10-6-5-7-11-13/h1-2,5-7,10-12H,8-9H2 |
InChIキー |
YDOBLKVNBKIKPT-UHFFFAOYSA-N |
正規SMILES |
C#CCC(CC#C)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


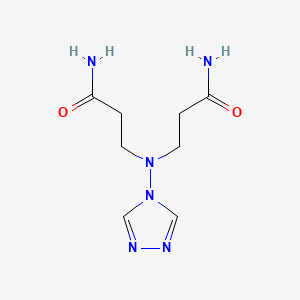
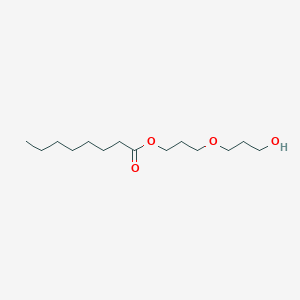
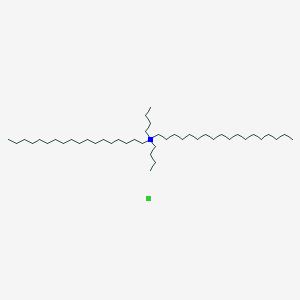
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)

![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)

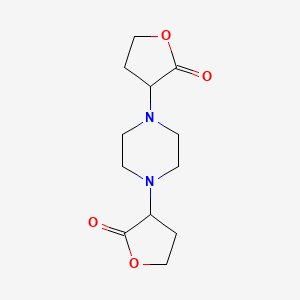
![N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid](/img/structure/B14264601.png)

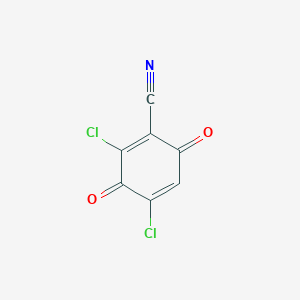
![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)
